molecular formula C3H4NaO6P B7803300 CID 104617

CID 104617

Cat. No. B7803300
M. Wt: 190.02 g/mol
InChI Key: NESXXUAWVHXRGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 104617 is a useful research compound. Its molecular formula is C3H4NaO6P and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 104617 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 104617 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 104617 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, acetic anhydride, sodium borohydride, acetic acid, ethanol

Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride., Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride., Step 3: The two acyl chlorides are then reacted with methylamine in the presence of sodium hydroxide to form the corresponding amides., Step 4: The amides are then reduced with sodium borohydride to form the corresponding amines., Step 5: The two amines are then condensed with acetic anhydride to form the final product, CID 104617., Step 6: The product is purified by recrystallization from a mixture of acetic acid and ethanol.

properties

IUPAC Name

sodium;2-phosphonooxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESXXUAWVHXRGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C(=O)[O-])OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 104617

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